Physical and chemical properties of Azepane-4-carbonitrile
Physical and chemical properties of Azepane-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Azepane-4-carbonitrile. Due to the limited availability of direct experimental data for this specific compound, this document combines reported data with predicted values and information from analogous structures to offer a thorough resource for researchers.
Chemical Identity and Physical Properties
Azepane-4-carbonitrile, with the CAS number 1259062-50-4, is a saturated seven-membered heterocyclic compound containing a nitrile functional group.[1][2] Its core structure is the azepane ring, a motif of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules and approved drugs.[3][4][5]
Table 1: Physical and Chemical Properties of Azepane-4-carbonitrile
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂ | ChemScene[2] |
| Molecular Weight | 124.18 g/mol | ChemScene[2] |
| CAS Number | 1259062-50-4 | BLD Pharm[1] |
| Appearance | White solid (predicted) | --- |
| Boiling Point | 244.6 ± 33.0 °C (Predicted) | --- |
| Density | 0.97 ± 0.1 g/cm³ (Predicted) | --- |
| Melting Point | Not available | --- |
| Solubility | Not available | --- |
| SMILES | N#CC1CCNCCC1 | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 35.82 Ų | ChemScene[2] |
| logP | 0.89968 | ChemScene[2] |
Synthesis and Reactivity
A potential synthetic workflow is outlined below:
Caption: A possible synthetic route to Azepane-4-carbonitrile.
The reactivity of Azepane-4-carbonitrile is dictated by its two primary functional groups: the secondary amine of the azepane ring and the nitrile group. The secondary amine is basic and can undergo N-alkylation, acylation, and other typical amine reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a handle for further functionalization.
Spectral Characterization
Detailed spectral data for Azepane-4-carbonitrile is not publicly available. However, based on its structure, the following spectral characteristics can be predicted:
3.1. 1H NMR Spectroscopy
The 1H NMR spectrum is expected to show broad, overlapping multiplets in the aliphatic region (approximately 1.5-3.5 ppm) corresponding to the methylene protons of the azepane ring. The proton on the carbon bearing the nitrile group (C4-H) would likely appear as a multiplet around 2.5-3.0 ppm. The N-H proton of the secondary amine would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
3.2. 13C NMR Spectroscopy
The 13C NMR spectrum would be expected to show a signal for the nitrile carbon in the range of 115-125 ppm. The carbons of the azepane ring would appear in the aliphatic region, typically between 25 and 55 ppm. The carbon attached to the nitrile group (C4) would be expected at the lower end of this range.
3.3. Infrared (IR) Spectroscopy
The IR spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2220-2260 cm⁻¹. A medium to weak absorption corresponding to the N-H stretching of the secondary amine would be expected in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the methylene groups will be observed around 2850-2960 cm⁻¹.
3.4. Mass Spectrometry
The mass spectrum should show a molecular ion peak (M+) at m/z = 124. Common fragmentation patterns would involve the loss of the nitrile group or fragmentation of the azepane ring.
Biological and Pharmacological Context
While there is no specific information on the biological activity of Azepane-4-carbonitrile, the azepane scaffold is a key component in a wide array of pharmacologically active compounds.[3][5] Azepane derivatives have been investigated for a variety of therapeutic applications, including as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and protein kinase B (PKB).[9][10] The conformational flexibility of the seven-membered ring is often crucial for its biological activity.[5]
The presence of the nitrile group can also influence biological activity. Nitriles are present in a number of approved drugs and can act as metabolic precursors to amides or carboxylic acids, or participate in key binding interactions with biological targets.
The logical relationship for considering the potential of Azepane-4-carbonitrile in drug discovery is illustrated below:
Caption: Rationale for the drug discovery interest in Azepane-4-carbonitrile.
Safety and Handling
Specific handling precautions for Azepane-4-carbonitrile are not detailed, but as with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
Azepane-4-carbonitrile is a simple, yet potentially valuable, building block for medicinal chemistry and drug discovery. While comprehensive experimental data is currently limited, this guide provides a summary of its known and predicted properties. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in the development of new therapeutic agents.
References
- 1. 1259062-50-4|Azepane-4-carbonitrile|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Rapid Assembly of Saturated Nitrogen Heterocycles in One-Pot: Diazo-Heterocycle "Stitching" by N-H Insertion and Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
